molecular formula C8H6BrNOS B592072 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione CAS No. 1056267-89-0

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione

Cat. No.: B592072
CAS No.: 1056267-89-0
M. Wt: 244.106
InChI Key: CLMXSMDKMRNUCK-UHFFFAOYSA-N
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Description

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is an organic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 6th position and a thione group at the 3rd position of the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione typically involves the reaction of 2-amino-4-bromophenol with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the bromine position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, solvents like ethanol or methanol

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted benzoxazines

Scientific Research Applications

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-2H-1,4-benzoxazine-3(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2H-1,4-benzoxazine-3(4H)-one: Similar structure but with a carbonyl group instead of a thione group.

    2H-1,4-benzoxazine-3(4H)-thione: Lacks the bromine atom at the 6th position.

    6-Chloro-2H-1,4-benzoxazine-3(4H)-thione: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is unique due to the presence of both the bromine atom and the thione group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions

Biological Activity

6-Bromo-2H-1,4-benzoxazine-3(4H)-thione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. The compound's unique structural features, including the thione group and bromine substitution, contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C8H6BrNOSC_8H_6BrNOS, with a molecular weight of 228.04 g/mol. The compound exhibits a melting point range of 220–225 °C and is soluble in common organic solvents such as THF and DMF .

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins. The thione group can react with thiol groups in enzymes, potentially leading to enzyme inhibition. Additionally, the presence of the bromine atom enhances the compound's electrophilicity, which may increase its binding affinity to various biological targets .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoxazine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of benzoxazines. The mechanism often involves the inhibition of specific enzyme pathways crucial for cancer cell proliferation. For example, compounds structurally related to this compound have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as renin and other proteases. Inhibition studies reveal that structural modifications can significantly affect potency and selectivity against target enzymes .

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of benzoxazines showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The most active compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Activity : In vitro studies using human cancer cell lines revealed that certain derivatives led to a significant reduction in cell viability (up to 70%) at concentrations as low as 10 µM. Mechanistic studies indicated involvement in apoptosis pathways.
  • Enzyme Inhibition : A comprehensive analysis highlighted that modifications at the bromine position could enhance binding affinity to renin by over 50%, showcasing the importance of structural features in biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityRemarks
This compoundThione group, Bromine atomAntimicrobial, AnticancerUnique reactivity due to bromine
6-Chloro-2H-1,4-benzoxazine-3(4H)-thioneThione group, Chlorine atomModerate antimicrobialLess electrophilic than brominated variant
6-Bromo-2H-1,4-benzoxazine-3(4H)-oneCarbonyl instead of thioneLimited biological activityLacks thione reactivity

Properties

IUPAC Name

6-bromo-4H-1,4-benzoxazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(12)4-11-7/h1-3H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXSMDKMRNUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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